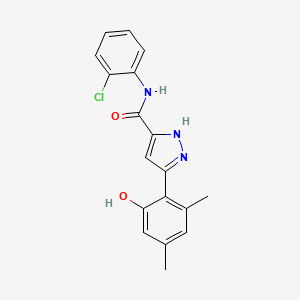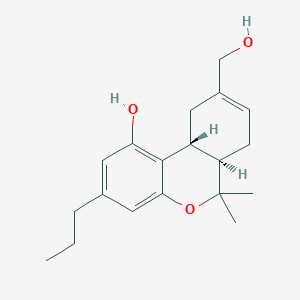
(-)-11-hydroxy-Delta8-Tetrahydrocannabivarin (exempt preparation)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-11-hydroxy-Delta8-Tetrahydrocannabivarin is a naturally occurring cannabinoid found in the cannabis plant. It is a derivative of Delta8-Tetrahydrocannabivarin, which is known for its psychoactive properties. This compound is of interest due to its potential therapeutic effects and its unique chemical structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-11-hydroxy-Delta8-Tetrahydrocannabivarin typically involves the hydroxylation of Delta8-Tetrahydrocannabivarin. This can be achieved through various chemical reactions, including oxidation reactions using reagents such as potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of (-)-11-hydroxy-Delta8-Tetrahydrocannabivarin involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound from other by-products.
化学反应分析
Types of Reactions
(-)-11-hydroxy-Delta8-Tetrahydrocannabivarin undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
(-)-11-hydroxy-Delta8-Tetrahydrocannabivarin has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cannabinoids.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential to treat conditions such as pain, inflammation, and neurological disorders.
Industry: Utilized in the development of cannabinoid-based products and pharmaceuticals.
作用机制
The mechanism of action of (-)-11-hydroxy-Delta8-Tetrahydrocannabivarin involves its interaction with cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which regulates various physiological processes. The compound’s effects are mediated through the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
相似化合物的比较
Similar Compounds
Delta8-Tetrahydrocannabivarin: The parent compound, known for its psychoactive properties.
Delta9-Tetrahydrocannabivarin: Another psychoactive cannabinoid with similar effects.
11-hydroxy-Delta9-Tetrahydrocannabivarin: A metabolite of Delta9-Tetrahydrocannabivarin with potent effects.
Uniqueness
(-)-11-hydroxy-Delta8-Tetrahydrocannabivarin is unique due to its specific hydroxylation at the 11th position, which may confer distinct pharmacological properties compared to its parent and related compounds. This structural difference can influence its interaction with cannabinoid receptors and its overall therapeutic potential.
属性
分子式 |
C19H26O3 |
|---|---|
分子量 |
302.4 g/mol |
IUPAC 名称 |
(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-propyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C19H26O3/c1-4-5-12-9-16(21)18-14-8-13(11-20)6-7-15(14)19(2,3)22-17(18)10-12/h6,9-10,14-15,20-21H,4-5,7-8,11H2,1-3H3/t14-,15-/m1/s1 |
InChI 键 |
KERKCYZDMNZUKU-HUUCEWRRSA-N |
手性 SMILES |
CCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)CO)O |
规范 SMILES |
CCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Hydroxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079875.png)
![5-Bromo-8-fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14079881.png)
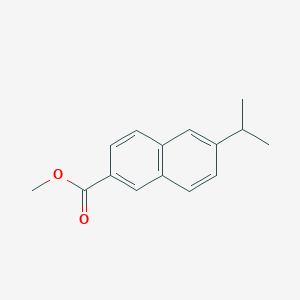
![Methyl 4-[2-(6-methyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079886.png)
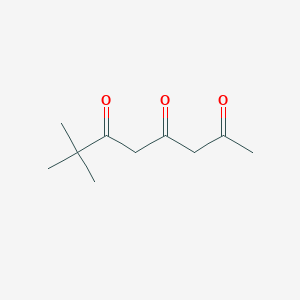
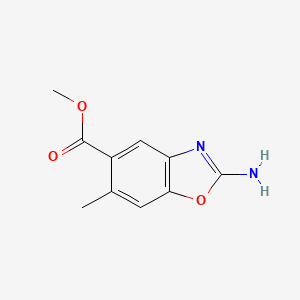
![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079907.png)
![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-4-hydroxy-, trans-](/img/structure/B14079915.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B14079924.png)
![3-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14079929.png)
![N-ethyl-5-fluoro-2-{[5-(2-{6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-yl}-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-6-yl]oxy}-N-(propan-2-yl)benzamide](/img/structure/B14079930.png)
![trans-(+/-) Tert-butyl-4-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B14079931.png)
![7-Chloro-1-(2-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079937.png)
